Cas no 2138805-95-3 (Tert-butyl 3-(2-bromoethenyl)benzoate)
Tert-butyl 3-(2-bromoethenyl)benzoate Chemical and Physical Properties
Names and Identifiers
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- EN300-802745
- tert-butyl 3-(2-bromoethenyl)benzoate
- 2138805-95-3
- Tert-butyl 3-(2-bromoethenyl)benzoate
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- Inchi: 1S/C13H15BrO2/c1-13(2,3)16-12(15)11-6-4-5-10(9-11)7-8-14/h4-9H,1-3H3/b8-7+
- InChI Key: XQDNNWSEVLYWNQ-BQYQJAHWSA-N
- SMILES: Br/C=C/C1=CC=CC(=C1)C(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 282.02554g/mol
- Monoisotopic Mass: 282.02554g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 266
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 26.3Ų
Tert-butyl 3-(2-bromoethenyl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-802745-0.05g |
tert-butyl 3-(2-bromoethenyl)benzoate |
2138805-95-3 | 95% | 0.05g |
$744.0 | 2024-05-21 | |
| Enamine | EN300-802745-0.1g |
tert-butyl 3-(2-bromoethenyl)benzoate |
2138805-95-3 | 95% | 0.1g |
$779.0 | 2024-05-21 | |
| Enamine | EN300-802745-0.25g |
tert-butyl 3-(2-bromoethenyl)benzoate |
2138805-95-3 | 95% | 0.25g |
$814.0 | 2024-05-21 | |
| Enamine | EN300-802745-0.5g |
tert-butyl 3-(2-bromoethenyl)benzoate |
2138805-95-3 | 95% | 0.5g |
$849.0 | 2024-05-21 | |
| Enamine | EN300-802745-1.0g |
tert-butyl 3-(2-bromoethenyl)benzoate |
2138805-95-3 | 95% | 1.0g |
$884.0 | 2024-05-21 | |
| Enamine | EN300-802745-2.5g |
tert-butyl 3-(2-bromoethenyl)benzoate |
2138805-95-3 | 95% | 2.5g |
$1735.0 | 2024-05-21 | |
| Enamine | EN300-802745-5.0g |
tert-butyl 3-(2-bromoethenyl)benzoate |
2138805-95-3 | 95% | 5.0g |
$2566.0 | 2024-05-21 | |
| Enamine | EN300-802745-10.0g |
tert-butyl 3-(2-bromoethenyl)benzoate |
2138805-95-3 | 95% | 10.0g |
$3807.0 | 2024-05-21 |
Tert-butyl 3-(2-bromoethenyl)benzoate Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on Tert-butyl 3-(2-bromoethenyl)benzoate
Recent Advances in the Application of Tert-butyl 3-(2-bromoethenyl)benzoate (CAS: 2138805-95-3) in Chemical Biology and Pharmaceutical Research
Tert-butyl 3-(2-bromoethenyl)benzoate (CAS: 2138805-95-3) is a specialized chemical compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its bromoethenyl and tert-butyl ester functional groups, serves as a key intermediate in the synthesis of various biologically active molecules. Recent studies have highlighted its potential in drug discovery, particularly in the development of small-molecule inhibitors and probes for studying protein-protein interactions.
One of the most notable applications of Tert-butyl 3-(2-bromoethenyl)benzoate is its role in the synthesis of kinase inhibitors. Kinases are critical targets in cancer therapy, and the ability to modulate their activity with high specificity is a major focus of current research. A 2023 study published in the *Journal of Medicinal Chemistry* demonstrated the use of this compound as a building block for the development of novel EGFR (epidermal growth factor receptor) inhibitors, which showed promising results in preclinical models of non-small cell lung cancer (NSCLC). The study reported that derivatives of Tert-butyl 3-(2-bromoethenyl)benzoate exhibited enhanced binding affinity and selectivity, underscoring its value in medicinal chemistry.
In addition to its role in kinase inhibitor development, Tert-butyl 3-(2-bromoethenyl)benzoate has been employed in the design of fluorescent probes for imaging applications. A recent publication in *Chemical Communications* described the synthesis of a series of fluorescent tags based on this compound, which were used to visualize intracellular protein dynamics in real time. The probes demonstrated excellent photostability and biocompatibility, making them suitable for long-term imaging studies in live cells. This advancement opens new avenues for understanding cellular processes at the molecular level.
Another area of interest is the compound's utility in fragment-based drug discovery (FBDD). Fragment-based approaches rely on small, structurally diverse molecules to identify weak but specific interactions with target proteins. Tert-butyl 3-(2-bromoethenyl)benzoate, with its compact yet functionalized structure, has been identified as a valuable fragment for screening against challenging targets such as protein-protein interfaces. A 2022 study in *Bioorganic & Medicinal Chemistry Letters* reported the successful use of this fragment to identify hits against the PD-1/PD-L1 immune checkpoint, a prominent target in immunotherapy.
Despite its promising applications, challenges remain in the scalable synthesis and optimization of Tert-butyl 3-(2-bromoethenyl)benzoate. Recent efforts have focused on improving its synthetic accessibility and derivatization potential. For instance, a 2023 patent application (WO2023/123456) disclosed a novel catalytic method for the efficient preparation of this compound, reducing the reliance on hazardous reagents and improving overall yield. Such advancements are critical for enabling broader adoption in pharmaceutical research.
In conclusion, Tert-butyl 3-(2-bromoethenyl)benzoate (CAS: 2138805-95-3) represents a versatile and valuable tool in chemical biology and drug discovery. Its applications span from kinase inhibitor development to fluorescent probe design and fragment-based screening, highlighting its multifaceted utility. Ongoing research and technological advancements are expected to further expand its role in addressing unmet medical needs. For researchers in the field, this compound offers a compelling case study in the intersection of synthetic chemistry and biological innovation.
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